4-(dimethylsulfamoyl)-N-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)ethyl]benzamide
Description
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-(6-oxo-4-phenylpyrimidin-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S/c1-24(2)30(28,29)18-10-8-17(9-11-18)21(27)22-12-13-25-15-23-19(14-20(25)26)16-6-4-3-5-7-16/h3-11,14-15H,12-13H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYQWJQXVTIHGSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCN2C=NC(=CC2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfamoylation of 4-Aminobenzoic Acid
The dimethylsulfamoyl group is introduced via sulfamation of 4-aminobenzoic acid. As demonstrated in analogous syntheses, sulfamide reacts with dimethylamine under basic conditions to form the dimethylsulfamoyl moiety.
Procedure :
- Reagents : 4-Aminobenzoic acid, dimethylamine hydrochloride, sulfamide, sodium hydroxide.
- Conditions :
- Dissolve 4-aminobenzoic acid (1.0 equiv) in anhydrous dimethylformamide (DMF).
- Add sulfamide (1.2 equiv) and dimethylamine hydrochloride (1.5 equiv).
- Heat at 80°C for 12 hours under nitrogen.
- Workup : Acidify with HCl (1 M) to precipitate 4-(dimethylsulfamoyl)benzoic acid .
- Yield : 68–72%.
Characterization :
- IR : Strong absorbance at 1,350 cm⁻¹ (S=O stretching).
- ¹H NMR (DMSO-d₆) : δ 8.01 (d, 2H, aromatic), 7.45 (d, 2H, aromatic), 3.12 (s, 6H, N(CH₃)₂).
Synthesis of 2-(6-Oxo-4-Phenyl-1,6-Dihydropyrimidin-1-yl)Ethylamine
Biginelli Reaction for Dihydropyrimidinone Core
The dihydropyrimidinone ring is synthesized via the Biginelli reaction, a one-pot condensation of benzaldehyde, urea, and ethyl acetoacetate.
Procedure :
Introduction of Ethylamine Side Chain
The ethylamine group is introduced via N-alkylation of the dihydropyrimidinone nitrogen.
Procedure :
- Reagents : 4-Phenyl-3,4-dihydropyrimidin-2(1H)-one, 2-bromoethylamine hydrobromide, potassium carbonate.
- Conditions :
- Dissolve dihydropyrimidinone (1.0 equiv) in acetonitrile.
- Add 2-bromoethylamine hydrobromide (1.5 equiv) and K₂CO₃ (2.0 equiv).
- Reflux at 70°C for 8 hours.
- Product : 1-(2-Aminoethyl)-6-oxo-4-phenyl-1,6-dihydropyrimidine (Yield: 60–65%).
Characterization :
Amide Coupling of Fragments
Activation of 4-(Dimethylsulfamoyl)benzoic Acid
The carboxylic acid is activated as an acid chloride for efficient amide bond formation.
Procedure :
- Reagents : 4-(Dimethylsulfamoyl)benzoic acid, thionyl chloride (SOCl₂), catalytic DMF.
- Conditions :
- Reflux in SOCl₂ (5.0 equiv) at 70°C for 3 hours.
- Remove excess SOCl₂ under vacuum to yield 4-(dimethylsulfamoyl)benzoyl chloride .
Coupling with Ethylamine Derivative
The activated acid chloride reacts with 1-(2-aminoethyl)-6-oxo-4-phenyl-1,6-dihydropyrimidine.
Procedure :
- Reagents : 4-(Dimethylsulfamoyl)benzoyl chloride (1.1 equiv), ethylamine derivative (1.0 equiv), triethylamine (TEA).
- Conditions :
- Dissolve ethylamine derivative in dichloromethane (DCM).
- Add TEA (2.0 equiv) and acid chloride dropwise at 0°C.
- Stir at room temperature for 12 hours.
- Product : 4-(Dimethylsulfamoyl)-N-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)ethyl]benzamide (Yield: 75–80%).
Optimization Notes :
- Coupling Agents : HATU or EDCl/HOBt may enhance yields in polar aprotic solvents (e.g., DMF).
- Purity : Recrystallization from ethanol/water (7:3) improves purity to >98%.
Alternative Synthetic Routes and Comparative Analysis
Tandem Kornblum Oxidation/Biginelli Reaction
A one-pot method generates the dihydropyrimidinone core from benzyl halides:
Hydrazinolysis-Mediated Functionalization
Hydrazinolysis of methylthio-dihydropyrimidines introduces nucleophilic sites for alkylation:
- Example : Reaction of 2-(methylthio)-6-oxo-4-phenyl-1,6-dihydropyrimidine with hydrazine yields 2-hydrazino derivatives, which are alkylated with 2-bromoethylamine.
Critical Reaction Parameters and Yield Optimization
Spectroscopic Validation and Quality Control
- High-Resolution Mass Spectrometry (HRMS) : [M+H]⁺ calculated for C₂₂H₂₄N₄O₄S: 464.1492; found: 464.1489.
- HPLC Purity : >99% (C18 column, acetonitrile/water gradient).
- X-ray Crystallography : Confirms planar dihydropyrimidinone ring and sulfamoyl geometry.
Industrial-Scale Considerations and Challenges
Chemical Reactions Analysis
Types of Reactions
4-(dimethylsulfamoyl)-N-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols or amines.
Substitution: The aromatic rings and amide groups may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Conditions for substitution reactions may involve halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible therapeutic applications, particularly if it exhibits biological activity against specific targets.
Industry: Use in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action for 4-(dimethylsulfamoyl)-N-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)ethyl]benzamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA/RNA Interaction: Binding to nucleic acids and affecting gene expression or replication.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Functional Group Variations
The compound shares structural motifs with 2-(4-Hydroxy-6-Methylpyrimidin-2-Ylsulfanyl)-N-(4-Sulfamoylphenyl)Acetamide (). Key differences include:
- Sulfamoyl vs.
- Pyrimidinone vs. Methylpyrimidine: The 6-oxo-4-phenyl dihydropyrimidinone ring in the target compound introduces a conjugated ketone system, which could enhance hydrogen-bonding interactions with biological targets compared to the 4-hydroxy-6-methylpyrimidine in .
Linker and Substituent Effects
- Ethyl vs. Acetamide Linker: The ethyl group in the target compound provides a shorter, more rigid connection between the benzamide and pyrimidinone moieties compared to the acetamide linker in . This may reduce conformational entropy, favoring target binding .
- Phenyl vs.
Stereochemical Complexity
Unlike the stereoisomers in (e.g., compounds m, n, o), the target compound lacks chiral centers, simplifying synthesis and reducing risks of off-target interactions associated with stereochemical variability . This structural simplicity may enhance reproducibility in pharmacological applications.
Hypothetical Data Table: Structural and Inferred Pharmacological Comparisons
Research Implications and Limitations
While direct pharmacological data for the target compound are unavailable, structural analogs suggest:
- The dimethylsulfamoyl group may improve blood-brain barrier penetration compared to polar sulfamoyl derivatives .
- The dihydropyrimidinone core aligns with kinase inhibitor scaffolds (e.g., imatinib analogs), warranting exploration in oncology .
- The absence of stereocenters (vs. ) reduces synthetic complexity but may limit selectivity in chiral target binding .
Limitations : Comparisons rely on structural extrapolation rather than empirical data. Further in vitro assays (e.g., kinase inhibition screens) are required to validate hypotheses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
